molecular formula C17H21N5O2 B11033194 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide

Cat. No.: B11033194
M. Wt: 327.4 g/mol
InChI Key: QTYCBKHVAWOSJP-UHFFFAOYSA-N
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Description

“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Guanidine Formation: The guanidine moiety is formed by reacting the pyrimidine derivative with an appropriate guanidine precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetyl group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, could occur at the pyrimidine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving guanidine derivatives.

    Medicine: Investigation as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety is known to form strong hydrogen bonds and ionic interactions, which could modulate the activity of these targets. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHOXYPHENYL)GUANIDINE
  • N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-HYDROXYPHENYL)GUANIDINE

Uniqueness

“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” is unique due to the presence of the ethoxy group on the phenyl ring, which could influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

QTYCBKHVAWOSJP-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C

Origin of Product

United States

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